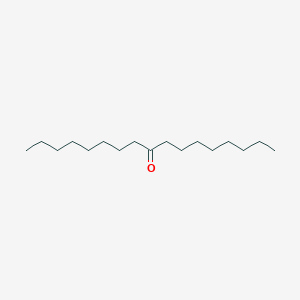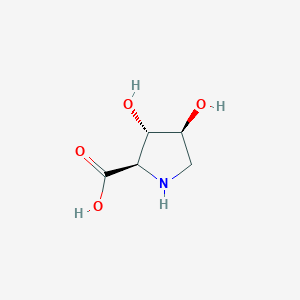
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, also known as DHPA, is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential therapeutic properties. DHPA is a cyclic amino acid that is structurally similar to proline and hydroxyproline.
Mécanisme D'action
The mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K) pathway.
Effets Biochimiques Et Physiologiques
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has also been found to have antioxidant properties, which help to protect cells from oxidative damage. Additionally, (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects by protecting neurons from damage and promoting their survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in lab experiments is its high purity and stability. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in scientific research. One potential area of investigation is the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in the treatment of cancer. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have anti-tumor effects in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of investigation is the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to better understand the mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid and its potential use in other areas of medicine.
Conclusion:
In conclusion, (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential therapeutic properties. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and has potential for use in the treatment of cancer, diabetes, and cardiovascular diseases. While there are limitations to using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in lab experiments, its high purity and stability make it a cost-effective option for researchers. Further research is needed to better understand the mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid and its potential use in other areas of medicine.
Méthodes De Synthèse
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid can be synthesized through the reaction between L-aspartic acid and formaldehyde. The reaction takes place in the presence of sodium cyanoborohydride as a reducing agent and yields (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in high purity. Other methods for synthesizing (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid include the use of enzymes and chiral catalysts.
Applications De Recherche Scientifique
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
138258-69-2 |
|---|---|
Nom du produit |
(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid |
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1 |
Clé InChI |
HWNGLKPRXKKTPK-PZGQECOJSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
SMILES canonique |
C1C(C(C(N1)C(=O)O)O)O |
Synonymes |
D-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



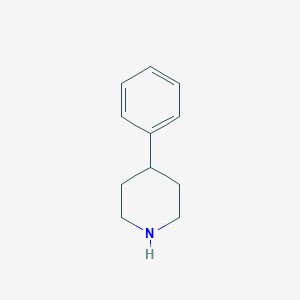

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)

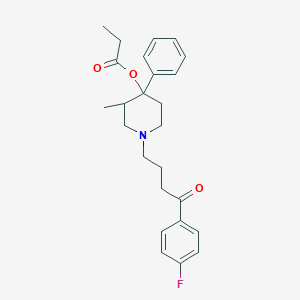
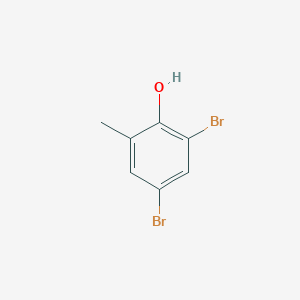
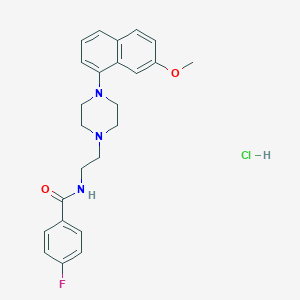
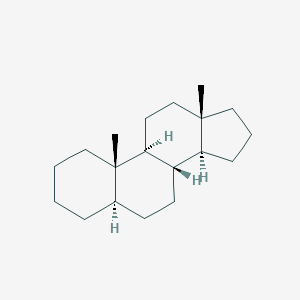
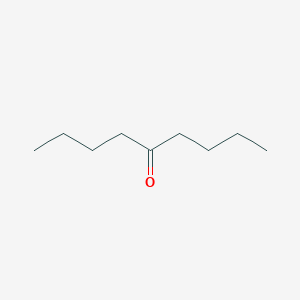
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
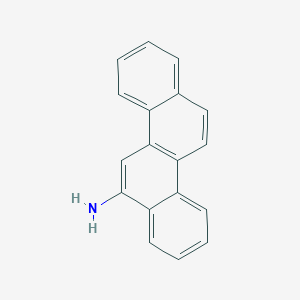
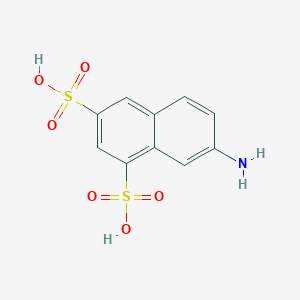
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
